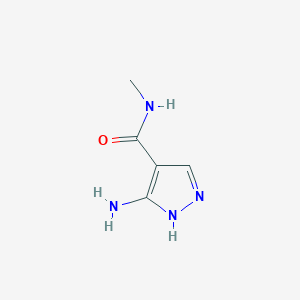

5-Amino-N-methyl-1H-pyrazole-4-carboxamide

Description

Significance of Pyrazole (B372694) Heterocycles as Bioactive Frameworks

The pyrazole moiety, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a cornerstone in the field of medicinal chemistry. mdpi.comnih.gov Recognized as a "privileged scaffold," this aromatic heterocycle is a key component in a multitude of compounds exhibiting a wide array of biological activities. nih.govresearchgate.net The versatility of the pyrazole ring allows for substitutions at various positions, enabling the fine-tuning of pharmacological properties.

Pyrazole derivatives have been successfully developed into a number of FDA-approved drugs, demonstrating their therapeutic relevance across different disease areas. nih.gov These compounds are known to possess anti-inflammatory, anticancer, antimicrobial, antiviral, analgesic, and antidepressant properties, among others. mdpi.comnih.govorientjchem.orgresearchgate.net The structural features of the pyrazole nucleus are crucial for its ability to interact with various biological targets, making it a recurring motif in drug discovery programs. researchgate.net Examples of well-known drugs containing the pyrazole core underscore its importance in modern medicine. mdpi.comnih.gov

Table 1: Examples of Marketed Drugs Featuring a Pyrazole Scaffold

| Drug Name | Therapeutic Class | Mechanism of Action |

|---|---|---|

| Celecoxib | Anti-inflammatory | Selective COX-2 inhibitor |

| Crizotinib | Anticancer | ALK and ROS1 inhibitor |

| Ruxolitinib | Anticancer/Anti-inflammatory | JAK1 and JAK2 inhibitor |

| Pirtobrutinib | Anticancer | Bruton's tyrosine kinase (BTK) inhibitor |

| Rimonabant | Anti-obesity (withdrawn) | Cannabinoid receptor 1 (CB1) inverse agonist |

Overview of the 5-Aminopyrazole-4-carboxamide Substructure and its Importance in Drug Discovery

Within the vast family of pyrazole derivatives, the 5-aminopyrazole substructure is a particularly valuable building block for the synthesis of bioactive molecules. mdpi.comscirp.org The presence of the amino group at the C5 position provides a versatile handle for further chemical modifications and is crucial for interactions with biological targets. mdpi.com When combined with a carboxamide group at the C4 position, the resulting 5-aminopyrazole-4-carboxamide scaffold becomes a highly effective framework for developing potent and selective enzyme inhibitors. nih.gov

This specific substructure has gained significant attention in drug discovery, particularly for the development of protein kinase inhibitors. researchgate.net Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. researchgate.net The 5-aminopyrazole-4-carboxamide core can establish key hydrogen bonding interactions within the ATP-binding site of many kinases, making it an ideal starting point for inhibitor design. mdpi.comnih.gov For instance, this scaffold has been successfully employed to create selective "bumped-kinase inhibitors" (BKIs) targeting calcium-dependent protein kinases (CDPKs) in parasites like Cryptosporidium parvum, the cause of cryptosporidiosis. nih.gov Research has also focused on developing derivatives of 5-amino-1H-pyrazole-4-carboxamide as covalent inhibitors for fibroblast growth factor receptor (FGFR), which is implicated in various cancers. researchgate.net

Positioning of 5-Amino-N-methyl-1H-pyrazole-4-carboxamide within the Broader Pyrazole Carboxamide Chemical Space

This compound is a specific derivative within the pyrazole carboxamide chemical space. It retains the core 5-aminopyrazole-4-carboxamide scaffold, which is known for its bioactivity, but is distinguished by the presence of a methyl group on the nitrogen atom of the carboxamide side chain (-C(=O)NHCH₃).

Table 2: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₅H₈N₄O nih.gov |

| Molecular Weight | 140.14 g/mol nih.gov |

| CAS Number | 77937-05-4 nih.gov |

| IUPAC Name | This compound nih.gov |

| Hydrogen Bond Donors | 3 nih.gov |

| Hydrogen Bond Acceptors | 4 nih.gov |

The introduction of the N-methyl group is a common medicinal chemistry strategy that can significantly modulate a compound's properties compared to its unsubstituted (-C(=O)NH₂) counterpart. This single structural modification can influence several key parameters:

Solubility and Lipophilicity: Methylation can alter the compound's polarity and its ability to form hydrogen bonds, which in turn affects its solubility in both aqueous and organic media.

Target Binding: The methyl group can provide additional van der Waals interactions within a binding pocket or, conversely, create steric hindrance that prevents binding to certain targets. This can be a tool for enhancing potency or improving selectivity for a desired biological target over off-targets.

Metabolic Stability: The N-H bond of an unsubstituted carboxamide can be a site for metabolic degradation. Replacing this hydrogen with a methyl group can block this metabolic pathway, potentially increasing the compound's half-life in the body.

Therefore, this compound represents a specific chemical entity designed to leverage the established biological potential of the 5-aminopyrazole-4-carboxamide scaffold while potentially offering modified pharmacokinetic or pharmacodynamic properties due to its N-methyl substituent. It serves as both a valuable chemical intermediate and a potential bioactive agent in its own right, situated within a class of compounds proven to be fertile ground for drug discovery. mdpi.comnih.govresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

5-amino-N-methyl-1H-pyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O/c1-7-5(10)3-2-8-9-4(3)6/h2H,1H3,(H,7,10)(H3,6,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBUNJKBHLIWUPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(NN=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90445603 | |

| Record name | 5-AMINO-N-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77937-05-4 | |

| Record name | 5-AMINO-N-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-N-methyl-1H-pyrazole-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Structural Characterization of 5 Amino N Methyl 1h Pyrazole 4 Carboxamide Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 5-Amino-N-methyl-1H-pyrazole-4-carboxamide, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques provides comprehensive information regarding the chemical environment of each atom and their connectivity.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each type of proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment, including the aromaticity of the pyrazole (B372694) ring and the electron-withdrawing nature of the carboxamide group.

The anticipated signals include:

A singlet for the C3-H proton on the pyrazole ring. Due to the heterocyclic aromatic system, this proton is expected to resonate in the downfield region, typically around 7.5-8.0 ppm.

A broad singlet for the two protons of the C5-amino group (-NH₂). The chemical shift of these protons can be highly variable depending on the solvent, concentration, and temperature, but typically appears between 5.0 and 7.0 ppm.

A broad signal, often a quartet or broad singlet, for the amide proton (-NH-CH₃), which arises from coupling to the adjacent methyl protons. This signal is also solvent-dependent and is expected in the region of 7.0-8.5 ppm.

A doublet for the N-methyl protons (-CH₃), resulting from coupling with the adjacent amide proton (³JHH). This signal would appear in the upfield region, typically around 2.7-3.0 ppm.

The integration of these signals would correspond to a 1:2:1:3 ratio, confirming the number of protons in each unique chemical environment. In deuterated solvents like DMSO-d₆, exchangeable protons (NH and NH₂) may appear as broader signals.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| C3-H | 7.5 - 8.0 | Singlet (s) | N/A | 1H |

| C5-NH₂ | 5.0 - 7.0 | Broad Singlet (br s) | N/A | 2H |

| CONH-CH₃ | 7.0 - 8.5 | Quartet (q) or Broad (br) | ~4-5 Hz | 1H |

| CONH-CH₃ | 2.7 - 3.0 | Doublet (d) | ~4-5 Hz | 3H |

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, five distinct carbon signals are expected. The chemical shifts are indicative of the carbon hybridization and electronic environment. For instance, studies on various pyrazole carboxamide derivatives provide a basis for assigning these resonances researchgate.net.

The expected signals are:

C=O: The carbonyl carbon of the amide is the most deshielded, appearing far downfield, typically in the range of 160-170 ppm.

C5: The carbon atom bearing the amino group (C5) is expected to resonate at approximately 150-155 ppm.

C3: The C3 carbon, bonded to a hydrogen, is anticipated to appear around 135-140 ppm.

C4: The C4 carbon, substituted with the carboxamide group, would likely be found in the upfield region for the pyrazole ring carbons, around 90-100 ppm.

N-CH₃: The methyl carbon attached to the amide nitrogen is expected to be the most shielded, appearing furthest upfield at approximately 25-30 ppm.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Amide) | 160 - 170 |

| C5 | 150 - 155 |

| C3 | 135 - 140 |

| C4 | 90 - 100 |

| N-CH₃ | 25 - 30 |

Fluorine-19 (¹⁹F) NMR for Halogenated Analogues

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique used for the characterization of fluorinated analogues. The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it easy to observe. Its chemical shifts are extremely sensitive to the local electronic environment, spanning a range of over 300 ppm nih.gov. This makes ¹⁹F NMR an excellent probe for detecting subtle structural and conformational changes nih.gov.

In the context of this compound systems, introducing a fluorine-containing substituent, such as a trifluoromethyl (CF₃) group at the C3 position, would yield a sharp singlet in the ¹⁹F NMR spectrum. The precise chemical shift of this signal would provide information about the electronic properties of the pyrazole ring. Furthermore, through-bond couplings (JFC, JFH) can be observed, providing valuable connectivity information that complements ¹H and ¹³C NMR data rsc.org. Studies on related 4-trifluoromethyl-1H-pyrazolo[3,4-b]pyridines have demonstrated the utility of ¹⁹F NMR in unambiguously confirming the regiochemistry of reaction products beilstein-journals.org. The high sensitivity of ¹⁹F NMR also allows for rapid data acquisition, even for small sample amounts or in complex mixtures nih.govnih.gov.

Advanced 2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Assignment

While 1D NMR spectra suggest a structure, 2D NMR experiments are crucial for definitive assignment by establishing covalent connectivity between atoms. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings. For this compound, the key correlation would be a cross-peak between the amide NH proton and the N-methyl protons, confirming the -NH-CH₃ fragment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). It would show a cross-peak between the C3-H proton signal and the C3 carbon signal, and another between the N-methyl proton signal and the N-methyl carbon signal. This technique is invaluable for assigning the resonances of protonated carbons.

From the C3-H proton to the C4 and C5 carbons, confirming their positions relative to C3.

From the N-methyl protons (¹H) to the amide carbonyl carbon (¹³C) and the C4 carbon of the pyrazole ring. This ³JCH correlation is unambiguous proof of the C4-carboxamide connectivity.

From the amino protons (-NH₂) to the C5 and C4 carbons, confirming the position of the amino group. The use of HMBC to prove regioselectivity and structure has been demonstrated in related 5-aminopyrazole systems beilstein-journals.orghelsinki.fi.

Nitrogen-15 (¹⁵N) NMR for Nitrogen Atom Characterization

With four nitrogen atoms in distinct chemical environments, ¹⁵N NMR spectroscopy offers deep insight into the electronic structure of this compound. Although ¹⁵N has a low natural abundance, techniques like HMBC or HSQC, optimized for ¹⁵N, can provide chemical shift data. The chemical shifts of ¹⁵N are highly sensitive to hybridization, substitution, and hydrogen bonding psu.edu.

The four nitrogen signals would correspond to:

N1: The substituted pyrazole nitrogen.

N2: The unsubstituted pyrazole nitrogen.

C5-NH₂: The exocyclic amino nitrogen.

CONH: The amide nitrogen.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound (molecular formula C₅H₈N₄O), High-Resolution Mass Spectrometry (HRMS) would be used to confirm the elemental composition. The calculated exact mass is 140.06981 Da, and an experimental HRMS measurement would be expected to match this value within a very small margin of error (typically <5 ppm) nih.gov.

| Molecular Formula | Ion Type | Calculated Exact Mass (Da) | Expected Experimental Mass (Da) |

|---|---|---|---|

| C₅H₈N₄O | [M+H]⁺ | 141.07709 | ~141.0771 ± 0.0007 |

Standard electron ionization (EI) or electrospray ionization (ESI) mass spectrometry would show a molecular ion peak (M⁺˙) or a pseudomolecular ion peak ([M+H]⁺) corresponding to its molecular weight (140.14 g/mol ) nih.govcymitquimica.com. The fragmentation pattern provides structural information. General fragmentation patterns for amides often involve α-cleavage and McLafferty rearrangements miamioh.edu. For pyrazoles, common fragmentation includes the loss of HCN or N₂ researchgate.net.

Based on the structure and data from the analogous compound Ethyl 5-amino-1-methylpyrazole-4-carboxylate nist.gov, a plausible fragmentation pattern for this compound could involve:

Initial loss of the methylamino radical (•NHCH₃) or neutral methylamine (B109427) (NH₂CH₃).

Cleavage of the carboxamide group, leading to a fragment corresponding to the 5-amino-1-methyl-1H-pyrazole core.

Subsequent fragmentation of the pyrazole ring itself.

Infrared (IR) Spectroscopy for Functional Group Identification

Specific experimental infrared (IR) spectroscopy data for this compound, which would allow for the definitive assignment of vibrational frequencies to its functional groups, is not presently available in the reviewed literature.

X-ray Crystallography for Solid-State Structure Determination

A crystal structure for this compound has not been reported in the searched scientific databases. Consequently, a detailed analysis of its solid-state structure, including molecular conformation, geometry, and intermolecular interactions, cannot be provided at this time.

Analysis of Molecular Conformation and Geometry

Without experimental X-ray crystallography data, a definitive analysis of the molecular conformation and geometry of this compound in the solid state is not possible.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

A lack of crystallographic information prevents the investigation of specific intermolecular interactions, such as hydrogen bonding and π-π stacking, that would define the crystal packing of this compound.

Computational Chemistry and Theoretical Investigations of 5 Amino N Methyl 1h Pyrazole 4 Carboxamide Derivatives

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. It is instrumental in predicting the geometry, electronic properties, and reactivity of pyrazole (B372694) derivatives. nih.goviaea.org DFT calculations, often using hybrid functionals like B3LYP with various basis sets (e.g., 6–311 G(d,p)), allow for the optimization of molecular structures and the analysis of their electronic behavior. nih.govresearchgate.net

Geometry optimization is a computational process to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum energy state. researchgate.net For pyrazole derivatives, DFT has been used to calculate optimized bond lengths and angles, which show good consistency with experimental data from X-ray crystallography. researchgate.net

Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical reactivity and stability. researchgate.net A smaller energy gap suggests higher reactivity. researchgate.net For instance, in a study on N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, the HOMO-LUMO energy gap was calculated to be 5.0452 eV, providing significant information about its stability. nih.gov FMO analysis helps understand electron delocalization and the regions of a molecule that are likely to be involved in chemical reactions. grafiati.com

Table 1: Example of Calculated Molecular Orbital Energies for a Pyrazole Derivative

| Parameter | Energy (eV) |

|---|---|

| E HOMO | -5.3130 |

| E LUMO | -0.2678 |

| Energy Gap (ΔE) | 5.0452 |

Data derived from a study on N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide using DFT at the B3LYP/6–311 G(d,p) level. nih.gov

DFT calculations are also employed to predict various spectroscopic parameters, which can then be compared with experimental results for structure validation. Theoretical calculations of vibrational frequencies (FT-IR), as well as 1H and 13C NMR chemical shifts for pyrazole derivatives, have shown a high degree of correlation with experimental data. iaea.orgresearchgate.netrsc.org Furthermore, electronic absorption spectra in different media can be accurately predicted using methods like the Coulomb-attenuating method (CAM-B3LYP), which has proven to align well with experimental findings for related compounds. researchgate.netrsc.org

Computational models can predict the behavior of molecules in different solvent environments. The Polarizable Continuum Model (PCM) is often used to calculate solvation energies, providing insight into how a solvent affects a molecule's stability and properties. researchgate.net Additionally, DFT can be used to calculate key thermodynamic properties such as total energy, enthalpy, and entropy at various temperatures. rsc.org These calculations are vital for understanding the stability of different molecular structures and predicting the outcomes of chemical reactions. For example, computed total energy and thermodynamic parameters for a pyrazolo[3,4-b] pyridine (B92270) derivative confirmed the high stability of one isomer over another. rsc.org

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. researchgate.net This method is crucial in drug design for screening potential drug candidates and understanding their mechanism of action at a molecular level. alrasheedcol.edu.iq For derivatives of 5-amino-1H-pyrazole-4-carboxamide, docking studies have been instrumental in evaluating their potential as inhibitors of various enzymes, such as kinases and carbonic anhydrases. nih.govnih.gov

Docking simulations reveal the specific ways a ligand can fit into the active site of a protein, known as binding modes. The strength of this interaction is quantified by a docking score or binding affinity (often expressed in kcal/mol or as an inhibition constant, Ki), which estimates the binding free energy. researchgate.net Lower binding energy values indicate a more stable ligand-protein complex. Studies on pyrazole-carboxamide derivatives have identified compounds with high binding affinities for targets like Fibroblast Growth Factor Receptors (FGFRs) and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). nih.govnih.gov For example, a series of 5-amino-1H-pyrazole-4-carboxamide derivatives were designed as pan-FGFR inhibitors, with one compound showing an IC50 value of 41 nM against FGFR2. nih.gov Similarly, pyrazole-carboxamides have shown potent inhibition of carbonic anhydrase isoenzymes, with Ki values as low as 0.007 µM. nih.gov

A critical outcome of molecular docking is the identification of specific amino acid residues within the protein's active site that interact with the ligand. researchgate.net These interactions often involve the formation of hydrogen bonds, which are crucial for the stability of the ligand-receptor complex. For instance, an X-ray co-crystal structure of a pyrazolopyrimidine derivative bound to IRAK4 showed a key polar hinge interaction with the backbone NH of Met265. nih.gov The amino group of the ligand was also observed to form hydrogen bonds with the side chains of Asn316 and Asp329. nih.gov Such detailed knowledge of the hydrogen bond network and other interactions (like hydrophobic or van der Waals interactions) is essential for structure-based drug design, allowing chemists to modify the ligand to improve its potency and selectivity. nih.gov

Table 2: Example of Key Residue Interactions for Pyrazole Derivatives with Protein Targets

| Target Protein | Interacting Residues | Type of Interaction |

|---|---|---|

| IRAK4 | Met265, Tyr262, Asn316, Asp329 | Hydrogen Bonds, Polar Interactions |

| FGFR1 | (Not specified) | Covalent Binding |

| Carbonic Anhydrase | (Not specified) | Not specified |

Data derived from docking and co-crystal structure studies of various 5-amino-1H-pyrazole-4-carboxamide derivatives. nih.govnih.govnih.gov

Molecular Dynamics Simulations for Conformational Landscapes and Stability

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic nature of 5-Amino-N-methyl-1H-pyrazole-4-carboxamide derivatives at an atomic level. eurasianjournals.com These simulations provide critical insights into the conformational landscapes, stability of ligand-receptor complexes, and the influence of solvent on molecular behavior over time. eurasianjournals.comnih.gov

Research on various pyrazole-carboxamide derivatives has demonstrated the utility of MD simulations in understanding their structural dynamics. nih.govnih.gov For instance, in studies involving pyrazole-carboxamides as carbonic anhydrase inhibitors, MD simulations were conducted for 50 nanoseconds to analyze the stability of the docked complexes. nih.govresearcher.life These simulations revealed that the most active compounds exhibited good stability within the binding sites of hCA I and hCA II receptors, characterized by minor conformational changes and fluctuations. nih.gov The root mean square deviation (RMSD) and root mean square fluctuation (RMSF) plots derived from these simulations are crucial in quantifying the stability of the protein-ligand system. nih.govresearchgate.net

MD simulations are instrumental in exploring the conformational space available to these molecules. eurasianjournals.com By simulating the molecule's movement over time, researchers can identify low-energy, stable conformations that are likely to be biologically relevant. This is particularly important for understanding how a derivative of this compound might adapt its shape to fit into a biological target's active site. The dynamic behavior and conformational space exploration are key outcomes of these computational studies. eurasianjournals.com

Furthermore, MD simulations can elucidate the critical interactions, such as hydrogen bonds, that stabilize the binding of these derivatives to their targets. bohrium.com In the case of dipyrazole carboxamide derivatives identified as InhA inhibitors, MD simulations showed that the core moiety forms essential hydrogen bonds with NAD+ within the enzyme's binding pocket. bohrium.com The stability of these interactions over the simulation time is a strong indicator of the compound's potential efficacy.

Table 1: Representative Parameters from Molecular Dynamics Simulations of Pyrazole Derivatives

| Parameter | Description | Typical Findings for Pyrazole Derivatives |

| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions between the simulated structure and a reference structure over time. | Stable RMSD values for the ligand-protein complex indicate a stable binding mode. researchgate.net |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual atoms or residues around their average position. | Lower RMSF values in the binding site suggest that the ligand binding stabilizes the local protein structure. researchgate.net |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and the receptor over the simulation. | Persistent hydrogen bonds indicate key interactions for binding affinity and stability. bohrium.com |

| Binding Free Energy (MM/PBSA) | Calculates the free energy of binding for the ligand-receptor complex. | Provides a quantitative estimate of the binding affinity, corroborating docking scores. nih.gov |

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions

In silico ADMET prediction is a critical component in the early stages of drug discovery, offering a way to computationally screen compounds for their pharmacokinetic and toxicological properties. ajol.infonih.gov For derivatives of this compound, these predictions provide research insights into their potential as drug candidates, helping to identify liabilities before costly experimental studies are undertaken. researchgate.netresearchgate.net

Various studies on pyrazole derivatives have utilized in silico tools to predict their ADMET profiles. ajol.infojetir.org These predictions encompass a range of parameters that are crucial for a compound's success as a drug. For example, absorption is often evaluated by predicting properties like Caco-2 cell permeability and human intestinal absorption. ajol.info Distribution is assessed through parameters such as blood-brain barrier (BBB) penetration and plasma protein binding. Metabolism predictions often focus on identifying which cytochrome P450 (CYP) enzymes are likely to metabolize the compound. Excretion pathways and potential toxicity, including mutagenicity (e.g., AMES test) and cardiotoxicity (e.g., hERG inhibition), are also commonly predicted. nih.gov

Research on pyrazole-indole molecules and related Schiff bases has shown that these compounds can be evaluated for their ADMET properties using web-based platforms like pkCSM. ajol.info The results from such studies can indicate whether the compounds are likely to be orally bioavailable and have favorable safety profiles. ajol.infosemanticscholar.org For instance, many pyrazole derivatives have been predicted to have good oral bioavailability and not to be mutagenic or tumorigenic. nih.gov Similarly, ADMET analysis of novel pyrazole-carboxamides bearing a sulfonamide moiety indicated that the compounds did not exhibit AMES toxicity. nih.gov

It is important to note that these are predictive, research-focused insights and not clinical data. The goal is to guide the selection and optimization of lead compounds. japsonline.com For example, if a derivative of this compound is predicted to have poor absorption, medicinal chemists can modify its structure to improve this property.

Table 2: Common In Silico ADMET Predictions for Pyrazole Derivatives

| ADMET Parameter | Prediction Focus | Research Insights from Pyrazole Derivative Studies |

| Absorption | Human Intestinal Absorption (HIA), Caco-2 Permeability | Many pyrazole derivatives are predicted to have good intestinal absorption. ajol.info |

| Distribution | Blood-Brain Barrier (BBB) Penetration, Plasma Protein Binding | Predictions vary based on specific substitutions, guiding design for CNS or peripheral targets. |

| Metabolism | Cytochrome P450 (CYP) Inhibition/Substrate | Identification of potential drug-drug interactions by predicting inhibition of key CYP isoforms (e.g., CYP2D6, CYP3A4). |

| Excretion | Total Clearance | Provides an estimate of the rate at which the compound is removed from the body. |

| Toxicity | AMES Mutagenicity, hERG Inhibition (Cardiotoxicity), Hepatotoxicity | Many synthesized pyrazole derivatives have been found to be non-mutagenic in silico. nih.govjetir.org |

Structure-Based Design and Virtual Screening Approaches

Structure-based design and virtual screening are powerful computational strategies for identifying and optimizing novel bioactive molecules, including derivatives of this compound. bohrium.comnih.gov These approaches leverage the three-dimensional structures of biological targets to discover compounds that can bind with high affinity and selectivity.

Virtual screening involves the computational screening of large libraries of compounds against a target protein to identify potential hits. nih.gov This can be done through molecular docking, which predicts the preferred orientation of a ligand when bound to a receptor. nih.gov For pyrazole derivatives, virtual screening has been successfully employed to identify inhibitors for various targets, including enzymes implicated in tuberculosis and cancer. bohrium.comresearchgate.net A hybrid approach, integrating both ligand- and structure-based virtual screening, was used to discover dipyrazole carboxamide derivatives as novel inhibitors of M. tuberculosis InhA. bohrium.com This strategy led to the identification of promising lead candidates with significant antimycobacterial activity. bohrium.com

Structure-based drug design, on the other hand, involves the iterative process of designing and modifying a compound based on the detailed atomic interactions observed in the ligand-receptor complex. nih.gov For this compound derivatives, this approach can be used to enhance potency, selectivity, and pharmacokinetic properties. For example, a study focused on designing pan-FGFR covalent inhibitors used a structure-based approach with 5-amino-1H-pyrazole-4-carboxamide derivatives. nih.gov X-ray co-crystal structures of the compounds bound to the target can reveal key binding interactions and provide a roadmap for further optimization. nih.gov

The success of these computational approaches relies on the accuracy of the scoring functions used in docking and the quality of the protein structures. nih.gov Molecular docking studies on pyrazole-carboxamides as carbonic anhydrase inhibitors have shown that the most active compounds exhibit strong binding interactions with the target enzymes, which are then often confirmed and further analyzed using molecular dynamics simulations. nih.gov These computational methods accelerate the drug discovery process by prioritizing compounds for synthesis and biological evaluation, ultimately saving time and resources. nih.gov

Table 3: Application of Computational Design in Pyrazole Derivative Research

| Computational Method | Objective | Example Application with Pyrazole Derivatives |

| Molecular Docking | Predict binding mode and affinity of a ligand to a receptor. | Used to screen pyrazole derivatives against targets like COVID-19 main protease and carbonic anhydrase. nih.govajol.info |

| Pharmacophore Modeling | Identify the essential 3D arrangement of functional groups required for biological activity. | Employed in the virtual screening of antitubercular agents to identify novel scaffolds. bohrium.com |

| Virtual Screening | Screen large compound libraries in silico to identify potential hits. | Identification of dipyrazole carboxamide derivatives as InhA inhibitors. bohrium.com |

| Structure-Based Drug Design | Iteratively design and optimize ligands based on the 3D structure of the target. | Development of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. nih.gov |

Reactivity and Chemical Transformations of 5 Amino N Methyl 1h Pyrazole 4 Carboxamide Derivatives As Building Blocks

Reactions Involving the 5-Amino Group

The 5-amino group is the most nucleophilic center in the 5-aminopyrazole scaffold, rendering it highly susceptible to reactions with a variety of electrophiles. nih.gov This reactivity is central to many of the synthetic applications of 5-Amino-N-methyl-1H-pyrazole-4-carboxamide and its derivatives.

The lone pair of electrons on the nitrogen atom of the 5-amino group readily participates in nucleophilic addition and condensation reactions with carbonyl compounds. For instance, the condensation of 5-aminopyrazoles with various aldehydes and ketones is a widely employed strategy for the synthesis of Schiff bases and related derivatives. These reactions typically proceed under mild acidic or basic conditions to afford the corresponding imines in good yields. rhhz.net

A notable application of this reactivity is in multicomponent reactions. For example, the reaction of a 5-aminopyrazole derivative with an aldehyde and a cyclic ketone in the presence of an acid catalyst can lead to the formation of complex fused ring systems like pyrazolo[3,4-b]pyridines. nih.gov

| Reactant 1 (5-Aminopyrazole Derivative) | Reactant 2 (Electrophile) | Product Type | Reaction Conditions |

|---|---|---|---|

| 5-amino-3-(4-methoxyphenylamino)-N-aryl-1H-pyrazole-4-carboxamides | 2-chlorobenzaldehyde | Schiff Base | Absolute ethanol, triethylamine (B128534) (cat.), reflux |

| 5-aminopyrazole derivative | Aryl aldehyde and cyclic ketone | Pyrazolo[3,4-b]pyridine | Acetic acid, TFA (promoter), 80-140 °C |

The 5-amino group can undergo facile reactions with a range of electrophilic reagents, leading to the formation of various derivatives. Acylation and sulfonylation are common transformations that modify the properties and reactivity of the parent molecule.

Acylation: The reaction of 5-aminopyrazoles with acylating agents such as acid chlorides or anhydrides typically occurs in the presence of a base to yield the corresponding N-acylated products. For instance, treatment of 5-amino-3-methyl-1-phenylpyrazole with chloroacetyl chloride in the presence of potassium carbonate results in the formation of the corresponding chloroacetamide derivative. researchgate.net

Sulfonylation: Similarly, sulfonylation of the 5-amino group can be achieved by reacting the aminopyrazole with a sulfonyl chloride in the presence of a base like triethylamine. This reaction leads to the formation of sulfonamide derivatives. mdpi.com

| Reaction Type | Electrophilic Reagent | Product | Reaction Conditions |

|---|---|---|---|

| Acylation | Chloroacetyl chloride | N-(4-carbamoyl-1-methyl-1H-pyrazol-5-yl)-2-chloroacetamide | Dioxane, K2CO3 |

| Sulfonylation | 4-methylbenzenesulfonyl chloride | N-(4-carbamoyl-1-methyl-1H-pyrazol-5-yl)-4-methylbenzenesulfonamide | Acetonitrile, triethylamine |

Transformations of the Carboxamide Moiety

The N-methyl-carboxamide group at the 4-position of the pyrazole (B372694) ring offers another site for chemical modification, although it is generally less reactive than the 5-amino group. Transformations of this moiety can provide access to a different set of derivatives with altered physicochemical properties and biological activities.

The hydrolysis of the N-methyl-carboxamide to the corresponding carboxylic acid can be achieved under acidic or basic conditions, although forcing conditions may be required. This transformation is a key step in the synthesis of various pyrazole-4-carboxylic acid derivatives, which are themselves important synthetic intermediates. researchgate.net

Amidation reactions, involving the conversion of the carboxamide to other amides or related functional groups, are also feasible. For example, coupling of the corresponding carboxylic acid with different amines using standard peptide coupling reagents can generate a library of diverse amide derivatives. tandfonline.com

The reduction of the carboxamide group to an amine represents a significant synthetic transformation. Powerful reducing agents like lithium aluminum hydride (LiAlH4) are typically required to effect this conversion. masterorganicchemistry.comdavuniversity.org This reaction would convert the N-methyl-carboxamide group of this compound into a (methylamino)methyl group, providing access to a new class of pyrazole derivatives.

Cyclization Reactions to Form Fused Heterocyclic Systems

One of the most important applications of this compound and its analogues is their use as precursors for the synthesis of fused heterocyclic systems. The inherent reactivity of the 5-amino group, often in concert with a substituent at the 4-position, facilitates cyclization reactions to form bicyclic and polycyclic structures.

The condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents is a classical and widely used method for the construction of pyrazolo[3,4-b]pyridines . nih.govmdpi.com The reaction typically proceeds through an initial condensation of the 5-amino group with one of the carbonyl groups, followed by an intramolecular cyclization and dehydration.

Similarly, pyrazolo[1,5-a]pyrimidines can be synthesized by the reaction of 5-aminopyrazoles with various 1,3-dielectrophiles. For example, condensation with β-ketoesters or malononitrile (B47326) derivatives can lead to the formation of the pyrazolo[1,5-a]pyrimidine (B1248293) ring system. rhhz.netresearchgate.net The regioselectivity of these reactions is often governed by the nature of the substituents on both the aminopyrazole and the dielectrophile.

Furthermore, pyrazolo[3,4-d]pyrimidines , which are isomers of purines and thus of significant interest in medicinal chemistry, can be synthesized from 5-aminopyrazole-4-carboxamide derivatives. tandfonline.comnih.gov A common strategy involves the cyclization of a 5-aminopyrazole-4-carboxamide with a one-carbon synthon, such as formamide (B127407) or a Vilsmeier reagent. tandfonline.comnih.gov

| Fused System | Typical Reagents | General Reaction Pathway |

|---|---|---|

| Pyrazolo[3,4-b]pyridines | β-Dicarbonyl compounds, α,β-unsaturated ketones | Condensation-cyclization |

| Pyrazolo[1,5-a]pyrimidines | β-Ketoesters, arylidenemalononitriles, diethyl malonate | Condensation-cyclization |

| Pyrazolo[3,4-d]pyrimidines | Formamide, Vilsmeier reagent | Cyclization with a C1 synthon |

Synthesis of Pyrazolopyrimidines

The fusion of a pyrazole ring with a pyrimidine (B1678525) ring results in pyrazolopyrimidines, a class of compounds with significant biological activities. Derivatives of this compound are key precursors in the synthesis of these bicyclic heterocycles.

One common strategy involves the condensation of 5-aminopyrazole derivatives with various bielectrophilic reagents. beilstein-journals.org For instance, the reaction of 5-aminopyrazoles with β-ketonitriles is a versatile method for constructing the pyrazolopyrimidine scaffold. beilstein-journals.org The reaction proceeds through the nucleophilic attack of the amino group of the pyrazole on the carbonyl carbon of the β-ketonitrile, followed by cyclization. beilstein-journals.org

Another approach is the one-flask synthesis where 5-aminopyrazoles react with N,N-substituted amides in the presence of phosphorus tribromide (PBr₃), followed by heterocyclization with hexamethyldisilazane (B44280) to yield pyrazolo[3,4-d]pyrimidines. nih.gov Microwave-assisted synthesis has also been employed to efficiently produce pyrazolopyrimidines from 5-amino-4-thiocyanato-pyrazoles using the Vilsmeier reagent. researchgate.net

The reaction of 5-amino-3-(arylamino)-1H-pyrazole-4-carboxamides with acetylacetone (B45752) or arylidenemalononitriles also yields pyrazolo[1,5-a]pyrimidine derivatives. nih.gov The specific substitution pattern on the starting materials and the choice of reactants can influence the final structure and yield of the pyrazolopyrimidine products. researchgate.net

Below is a table summarizing various synthetic approaches to pyrazolopyrimidines from 5-aminopyrazole derivatives:

Formation of Pyrazolo[3,4-d]oxazin-4-ones

Pyrazolo[3,4-d]oxazin-4-ones are another class of fused heterocycles synthesized from 5-aminopyrazole precursors. These compounds can serve as intermediates for further chemical transformations.

A key synthetic route involves the cyclization of 5-aminopyrazole-4-carboxylic acids. For example, heating 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid with acetic anhydride (B1165640) leads to the formation of 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d] researchgate.netmdpi.comoxazin-4-one. mdpi.com This pyrazolo[3,4-d] researchgate.netmdpi.comoxazin-4-one can then be used as a building block to react with various nucleophiles, such as hydroxylamine (B1172632) hydrochloride, urea, and thiourea, to afford the corresponding pyrazolo[3,4-d]pyrimidin-4-ones. mdpi.com

Development of Other Fused Rings (e.g., pyrazolyl-1,2,4-triazines)

The versatility of 5-aminopyrazole derivatives extends to the synthesis of other fused ring systems, such as pyrazolyl-1,2,4-triazines. These compounds are of interest due to their structural similarity to purine (B94841) bases found in DNA and RNA. beilstein-journals.org

The synthesis of pyrazolo[5,1-c] nih.govmdpi.comnih.govtriazines can be achieved from 5-aminopyrazole derivatives, which serve as key starting materials for constructing these bioactive compounds. researchgate.net

Role as Key Intermediates in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. 5-Amino-N-aryl-1H-pyrazole-4-carboxamides have been effectively utilized as the amine component in several important MCRs. nih.gov

Groebke–Blackburn–Bienaymé (GBB-3CR) Reactions

In the Groebke–Blackburn–Bienaymé three-component reaction (GBB-3CR), 5-amino-N-aryl-1H-pyrazole-4-carboxamides act as 1,3-binucleophiles. nih.gov They react with aldehydes and isocyanides to form imidazopyrazoles. nih.gov The optimal reaction conditions, such as the solvent and catalyst, can vary depending on the specific substrates used. For instance, reactions involving aldehydes with electron-donating substituents are effectively carried out in an ethanol/water mixture with trifluoroacetic acid (TFA) as a catalyst. nih.gov In other cases, a combination of dimethylformamide (DMF) and perchloric acid (HClO₄) provides better yields. nih.gov

Ugi Four-Component Reactions (Ugi-4CR)

The Ugi four-component reaction (Ugi-4CR) is a prominent MCR that typically involves an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to produce α-acetamido carboxamide derivatives. nih.govresearchgate.net 5-Amino-N-aryl-1H-pyrazole-4-carboxamides have been successfully employed as the amine component in Ugi-4CR. nih.gov This application represents a significant extension of the utility of aminoazoles in multicomponent chemistry, leading to the synthesis of novel heterocyclic structures. nih.gov The reaction proceeds through the formation of key intermediates that ultimately rearrange to the final product. acs.org

The following table provides an overview of the role of 5-aminopyrazole derivatives in these multicomponent reactions:

Structure Activity Relationship Sar and Mechanistic Studies of 5 Amino N Methyl 1h Pyrazole 4 Carboxamide Analogues in Biological Research

Investigations as Enzyme Inhibitors

Analogues derived from the 5-aminopyrazole-4-carboxamide core have been extensively studied as inhibitors of various enzymes, demonstrating significant potential in treating infectious diseases and controlling fungal pathogens.

Inhibition of Toxoplasma gondii Calcium-Dependent Protein Kinase 1 (TgCDPK1)

Toxoplasma gondii, an apicomplexan parasite, relies on a family of calcium-dependent protein kinases (CDPKs) for its life cycle, including processes like cell invasion and egress. nih.govacs.org TgCDPK1, in particular, is a vital enzyme for parasite reproduction and has become a key target for antiparasitic drug discovery. nih.govacs.org A crucial feature of TgCDPK1 is the presence of a small glycine (B1666218) residue at the "gatekeeper" position of its ATP-binding pocket, an attribute rarely found in mammalian kinases. nih.gov This structural distinction allows for the design of "bumped kinase inhibitors" (BKIs) that can selectively target the parasite's enzyme over host kinases. The 5-aminopyrazole-4-carboxamide (AC) scaffold has proven to be a highly effective alternative to other scaffolds like pyrazolopyrimidine (PP) for creating such selective inhibitors. nih.govresearchgate.net

Initial research identified promising lead compounds based on the 5-aminopyrazole-4-carboxamide scaffold that exhibited low nanomolar inhibition of TgCDPK1. nih.gov However, these initial leads often had suboptimal pharmacokinetic properties, such as low solubility and short half-life, which limited their development. nih.govacs.org Subsequent optimization strategies focused on modifying substituents at the N1 and C3 positions of the pyrazole (B372694) ring to enhance potency, selectivity, and drug-like properties. nih.govacs.org

One key finding was the importance of the 5-amino group. A control compound lacking this group showed a 30-fold decrease in potency, suggesting that the amino group helps to restrict the conformation of the 4-carboxamide group, likely through an intramolecular hydrogen bond, pre-organizing the inhibitor for optimal binding to the enzyme. nih.gov Further studies led to the discovery of compounds with improved solubility and efficacy in mouse models of toxoplasmosis. nih.govacs.org For instance, compounds 34 and 35 (from a 2015 study) showed better plasma exposure and were more effective at reducing the parasite load in the brain, spleen, and peritoneal fluid compared to the initial lead compound. nih.govacs.org

Crystallographic studies have confirmed the binding mode of 5-aminopyrazole-4-carboxamide analogues within the ATP-binding pocket of TgCDPK1. nih.govnih.gov The design strategy for these inhibitors proved to be effective, as the AC core successfully mimics the interactions of the earlier PP scaffold. nih.gov

Key molecular interactions include:

Hydrogen Bonding: The 5-amino group and the oxygen atom of the 4-carboxamide group form critical hydrogen bonds with the hinge region of the enzyme. nih.gov

Hydrophobic Interactions: The substituent at the C3 position (designated Ar1) projects into a hydrophobic pocket adjacent to the glycine gatekeeper residue. nih.gov

Ribose Pocket Occupancy: The substituent at the N1 position (designated R2) extends into the ribose-binding pocket of the ATP-binding site. nih.gov

This consistent binding pose, confirmed by the crystal structure of TgCDPK1 in complex with inhibitors, validates the design and explains how modifications at C3 and N1 can modulate potency and selectivity. nih.govnih.gov

Systematic SAR studies have elucidated the effects of various substitutions at the N1 and C3 positions on the inhibitory activity against TgCDPK1.

N1 Position Substitutions: Initial studies explored a range of substituents at the N1 position while keeping the C3 group fixed as a 2-naphthyl moiety. nih.gov It was found that a tert-butyl group was optimal among small aliphatic chains and rings. nih.govnih.gov While variations at the N1 position with other aliphatic chains or rings did not improve enzyme potency, the introduction of hydroxylated aliphatic chains helped to decrease lipophilicity and improve solubility without compromising activity. nih.govacs.org Ultimately, the tert-butyl group was often retained in subsequent optimization efforts due to its favorable contribution to potency. nih.govacs.org

C3 Position Substitutions: With the optimal t-butyl group fixed at the N1 position, various aromatic systems were explored for the C3 position to enhance potency and pharmacokinetic properties. nih.govnih.gov

Replacing a 2-naphthyl group with larger, fused ring systems containing 5-membered rings led to a loss of potency, indicating a poor fit in the hydrophobic pocket. nih.gov

Quinoline-based substituents were found to be well-accommodated. For example, attaching a 7-ethoxyquinolin-3-yl or a 2-ethoxyquinolin-6-yl group at C3 resulted in compounds with potent, low nanomolar activity against TgCDPK1. nih.gov

Further modifications to the quinoline (B57606) ring showed that small alkoxy groups (like cyclopropoxy and cyclobutoxy) were well-tolerated and produced potent inhibitors, whereas replacing the alkoxy group with fluorine, chlorine, or trifluoromethyl groups decreased potency. nih.govacs.org

These studies demonstrate that a combination of a bulky yet compact group like tert-butyl at N1 and an appropriately substituted quinoline or naphthyl ring at C3 yields highly potent and selective inhibitors of TgCDPK1. nih.govnih.gov

| Compound | R1 (N1-substituent) | Ar1 (C3-substituent) | TgCDPK1 IC₅₀ (nM) | Reference |

|---|---|---|---|---|

| 1 | t-Butyl | 2-Naphthyl | 2.0 | nih.gov |

| 18 | Cyclopentyl | 2-Naphthyl | 4.0 | nih.gov |

| 25 | t-Butyl | 6-Methoxy-2-naphthyl | <2.0 | nih.gov |

| 38 | t-Butyl | 7-Ethoxyquinolin-3-yl | <2.0 | nih.gov |

| 39 | t-Butyl | 2-Ethoxyquinolin-6-yl | 2.0 | nih.gov |

| 34 | t-Butyl | 7-(Cyclopropyloxy)quinolin-3-yl | 2.8 | nih.gov |

| 35 | t-Butyl | 2-(Cyclopropyloxy)quinolin-7-yl | 1.5 | nih.gov |

Targeting Fungal Succinate (B1194679) Dehydrogenase (SDH)

The pyrazole carboxamide core is also a cornerstone in the development of modern fungicides. These compounds frequently target succinate dehydrogenase (SDH), also known as mitochondrial complex II, a crucial enzyme in both the citric acid cycle and the electron transport chain in fungi. acs.org Inhibition of SDH disrupts fungal respiration, leading to cell death. acs.org Fungicides that target this enzyme are known as SDH inhibitors (SDHIs).

The general structure of pyrazole carboxamide-based SDHIs consists of three main parts: a polar pyrazole ring, a hydrophobic tail, and an amide bridge that connects them. This modular structure has allowed for extensive chemical modification to discover fungicides with high efficacy and broad-spectrum activity. researchgate.netnih.gov

Numerous commercial and experimental fungicides have been developed from this chemical class. For example, novel pyrazole carboxamides containing a diarylamine scaffold have been reported as potent SDHIs. acs.org One such compound, SCU3038 , demonstrated superior in vitro activity against the fungal pathogen Rhizoctonia solani (EC₅₀ = 0.016 mg/L) compared to the commercial fungicide fluxapyroxad (B1673505) (EC₅₀ = 0.033 mg/L). acs.org Further studies confirmed that SCU3038 effectively inhibits fungal SDH and disrupts the mitochondrial TCA cycle pathway. acs.org

Other research has led to the development of pyrazole-thiazole carboxamides and pyrazole-furan/thiophene carboxamides as effective SDHIs. acs.orgresearchgate.netnih.govacs.org For instance, certain pyrazole-furan carboxamide hybrids showed excellent activity against Botrytis cinerea, with EC₅₀ values as low as 0.392 µg/mL, again surpassing fluxapyroxad. acs.org Molecular docking studies of these compounds have shown that they bind effectively within the active site of SDH, often forming hydrogen bonds with key residues like TRP, SER, and ARG, similar to other established SDHIs like boscalid. nih.govnih.gov These findings underscore the importance of the pyrazole carboxamide scaffold as a versatile platform for creating next-generation fungicides targeting SDH. researchgate.netnih.gov

| Compound Class | Lead Compound | Target Fungus | EC₅₀ (mg/L) | Reference |

|---|---|---|---|---|

| Pyrazole Carboxamide with Diarylamine | SCU3038 | Rhizoctonia solani | 0.016 | acs.org |

| Pyrazole-Thiazole Carboxamide | Compound 6i | Valsa mali | 1.77 | nih.gov |

| Pyrazole-Thiazole Carboxamide | Compound 23i | Rhizoctonia solani | 3.79 | nih.gov |

| Pyrazole-Furan Carboxamide | Compound 5l | Botrytis cinerea | 0.392 | acs.org |

| Commercial SDHI (Reference) | Fluxapyroxad | Rhizoctonia solani | 0.033 | acs.org |

| Commercial SDHI (Reference) | Boscalid | Valsa mali | 9.19 | nih.gov |

Elucidation of Antifungal Mechanism of Action

Research into pyrazole carboxamide derivatives has shed light on their antifungal properties, with studies pointing towards a multifaceted mechanism of action primarily centered on mitochondrial disruption.

One novel pyrazole carboxamide, N-[2-[(3-chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (SCU2028), has been studied for its effects against the fungus Rhizoctonia solani. nih.gov Electron microscopy revealed that the compound damages the fungus's cell walls and membranes, leading to the leakage of cellular contents. nih.gov Furthermore, significant effects on the mitochondria were observed, including an increase in their number and the appearance of abnormal morphology. nih.gov

The compound was found to decrease the mitochondrial membrane potential in R. solani. nih.gov Proteomic analysis of the fungus after treatment identified 142 differentially expressed proteins, with 92 being up-regulated and 50 down-regulated. nih.gov These proteins are involved in various pathways related to the mitochondria, endoplasmic reticulum, and ribosomes. nih.gov Specifically, the inhibition of the respiratory chain through the Tricarboxylic Acid (TCA) cycle and oxidative phosphorylation pathways suggests that mitochondrial complex II (succinate dehydrogenase) and complex IV (cytochrome oxidase) may be the primary targets of this class of compounds. nih.gov Another study on a series of 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives also indicated that their antifungal mechanism involves the disruption of the cell membrane of the mycelium, which inhibits fungal growth. arabjchem.orgresearchgate.net

Interleukin-1 Receptor Associated Kinase 4 (IRAK4) Inhibition

Analogues of 5-Amino-N-methyl-1H-pyrazole-4-carboxamide have been extensively developed as potent and selective inhibitors of Interleukin-1 Receptor Associated Kinase 4 (IRAK4). IRAK4 is a critical kinase in the signaling pathways of the interleukin-1 receptor (IL-1R) and toll-like receptors (TLR), making it an attractive therapeutic target for inflammatory and autoimmune diseases. nih.govosti.gov

Design and Modification for Improved Kinase Selectivity

The development of IRAK4 inhibitors from the pyrazole carboxamide scaffold has focused on sequential modifications to improve potency, selectivity, and pharmacokinetic properties. nih.govebi.ac.uk A key challenge in kinase inhibitor design is achieving selectivity against other kinases to minimize off-target effects. For the 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide series, modifications were made to the 5-position of the pyrazolopyrimidine ring and the 3-position of the pyrazole ring. nih.gov

Optimization efforts have led to the identification of inhibitors with high selectivity. For instance, while early leads in a 5-aryl-2,4-diaminopyrimidine series showed inhibition of both IRAK4 and TAK1 kinase, structural modifications improved selectivity. nih.gov The replacement of substituents to improve physical properties, guided by calculated lipophilicity (cLogD), was a key strategy in identifying IRAK4 inhibitors with excellent kinase selectivity suitable for oral administration. nih.gov

Structural Determinants for Potency and Biological Activity

The potency of these IRAK4 inhibitors is closely tied to specific structural features. Structure-activity relationship (SAR) studies have shown that introducing diamines at the 5-position of the pyrazolopyrimidine ring significantly enhances intrinsic potency. nih.gov However, this modification also led to high polarity, resulting in poor passive permeability and bioavailability. nih.gov

Further SAR exploration revealed that the nature of the substituent at the 1-position of the pyrazole ring is crucial for reducing potential cytochrome P450 (CYP) induction. researchgate.net Branched alkyl groups, such as isobutyl, and saturated heterocyclic groups, like oxan-4-yl, were found to be effective in reducing this induction potential while maintaining potent IRAK4 inhibitory activity. researchgate.net A representative compound from these studies, AS2444697, demonstrated a potent IC50 value of 20 nM against IRAK4. researchgate.net The interaction with key amino acid residues in the ATP binding pocket of IRAK4, such as Lys-213, is a critical determinant of binding affinity and potency. nih.gov

The following table summarizes the impact of structural modifications on IRAK4 inhibition for a series of 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide analogues.

| Compound Modification | IRAK4 IC50 (nM) | Key Finding |

| Introduction of diamines at pyrazolopyrimidine 5-position | Markedly Improved | Significantly enhances intrinsic potency but can lead to poor permeability. nih.gov |

| Introduction of oxan-4-yl at pyrazole 1-position | 20 | Maintained high potency while reducing potential for CYP1A2 induction. researchgate.net |

| Modifications to pyrazole 3-position | Variable | Fine-tunes potency and selectivity. nih.gov |

Modulation of Other Kinase Pathways (e.g., p38MAPK, Bruton's Tyrosine Kinase (BTK))

While the primary focus for many this compound analogues has been on IRAK4, the broader kinase selectivity profile is a critical aspect of their development. Research on related compounds suggests potential interactions with other kinase pathways, such as the p38 mitogen-activated protein kinase (MAPK) pathway. For example, certain anti-inflammatory compounds have been shown to inhibit the phosphorylation of JNK and p38 MAPK. nih.gov The development of highly selective IRAK4 inhibitors from the pyrazole carboxamide class inherently involves screening against a panel of other kinases to ensure specificity. The goal is to create compounds that potently inhibit IRAK4 while having minimal effect on other kinases, including p38 MAPK and Bruton's Tyrosine Kinase (BTK), thereby avoiding potential off-target effects.

Research into Antiproliferative and Anticancer Activities

Derivatives of 5-aminopyrazole have been investigated for their potential as anticancer agents, demonstrating inhibitory activity against the growth of various cancer cell lines.

Screening against Various Cancer Cell Lines

Numerous studies have synthesized and evaluated pyrazole derivatives, including those derived from 5-aminopyrazole-4-carboxamides, for their antiproliferative effects. These compounds have been tested against a range of human cancer cell lines.

For example, a series of novel 5-aminopyrazole derivatives showed significant cell growth inhibitory activity against breast cancer cell lines. nih.gov Within this series, one compound proved to be selective in blocking the growth of the CAKI-1 renal cancer cell line, while others showed relevant activity against different leukemic cell lines. nih.gov Another study reported the synthesis of pyrazolo[1,5-a]pyrimidines and Schiff bases from 5-amino-3-(arylamino)-1H-pyrazole-4-carboxamides, with several of the synthesized compounds showing promising in vitro antitumor activity. nih.gov The antiproliferative activity of pyrazole derivatives has also been linked to mechanisms such as the inhibition of tubulin polymerization and topoisomerase II. rsc.orgnajah.edu

The table below presents findings from the screening of various pyrazole carboxamide analogues against different cancer cell lines.

| Compound Series | Cancer Cell Line(s) | Observed Activity |

| 5-Aminopyrazole derivatives | Breast Cancer (MCF-7, T47D, etc.), Renal Cancer (CAKI-1), Leukemia (CCRF-CEM, K562, etc.) | Significant growth inhibition; selective activity observed for some compounds against specific cell lines. nih.gov |

| Pyrazolo[1,5-a]pyrimidines derived from 5-aminopyrazole-4-carboxamides | Breast Cancer (MCF-7) | Several compounds exhibited potent cytotoxic effects. nih.gov |

| Pyrazole derivatives (general) | Colon Adenocarcinoma (colon-26) | A pyrazole derivative showed an IC50 value of 8.4 nM. najah.edu |

| Pyrazole derivatives | Lung (A549), Colon (HCT116), Liver (HepG2), Breast (MCF-7) | Nanogel formulations of pyrazole derivatives showed enhanced cytotoxicity. rsc.org |

Exploration of Potential Biological Targets and Mechanisms

The biological activity of this compound and its analogues is attributed to their interaction with various cellular targets. Research has identified that these compounds can interfere with key signaling pathways implicated in various diseases. For instance, certain aminopyrazole derivatives have been shown to disrupt p38MAPK and VEGFR-2 signaling pathways. nih.gov

A notable example of a highly targeted aminopyrazole analogue is Pirtobrutinib, a (S)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1H-pyrazole-4-carboxamide. nih.gov This compound is a potent and reversible inhibitor of Bruton Kinase (BTK), a non-receptor tyrosine kinase that is a crucial therapeutic target for malignancies driven by B-cells. nih.gov Unlike covalent BTK inhibitors, reversible inhibitors like Pirtobrutinib are associated with fewer off-target side effects and can overcome resistance mutations. nih.gov

Studies on Antibacterial Properties

The pyrazole scaffold has been extensively investigated for its antibacterial potential, with numerous derivatives demonstrating activity against a range of bacterial strains. nih.govnih.govmeddocsonline.org

In an effort to develop new antibacterial agents, researchers have designed and synthesized analogues of Nitrofurantoin® that incorporate furan (B31954) and pyrazole scaffolds. ekb.egresearchgate.net This work involved the synthesis of a series of N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamides. ekb.egresearchgate.net The design strategy aimed to leverage the known antibacterial properties of both the nitrofuran and pyrazole moieties to create novel compounds with potentially enhanced or broader activity. ekb.egresearchgate.net

The synthesized Nitrofurantoin® analogues were evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria and compared with Nitrofurantoin® as a standard drug. ekb.egresearchgate.net The results of these studies indicated that some of the novel pyrazole-based compounds exhibited significant antibacterial activity. Notably, compounds 7a, 7b, and 7g were identified as having the highest activity against Salmonella typhimurium. researchgate.net One study highlighted that a 5-amino-1H-pyrazole-amide derivative showed superior antimicrobial activity against most of the tested bacteria when compared to other sulfisoxazole (B1682709) compounds. meddocsonline.org

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| 7a | Salmonella typhimurium | High |

| 7b | Salmonella typhimurium | High |

| 7g | Salmonella typhimurium | High |

| 5-amino-1H-pyrazole-amide derivative | Various bacteria | Superior to sulfisoxazole compounds |

Investigation of Antioxidant Activity

The antioxidant potential of pyrazole derivatives has been a subject of interest in medicinal chemistry, with many compounds demonstrating the ability to scavenge free radicals. nih.gov

The antioxidant activity of pyrazole carboxamide analogues is often evaluated using radical scavenging assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. nih.govnih.govmdpi.com In these assays, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by a decrease in absorbance, indicating its radical scavenging capacity. mdpi.com

Comparative studies have shown that the antioxidant activity of pyrazole derivatives can be influenced by the nature and position of substituents on the pyrazole ring. For example, a study on 3-(Pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcones demonstrated potent radical scavenging activity against the DPPH radical. nih.gov The antioxidant properties of pyrazoles are often attributed to the presence of the NH proton within the pyrazole moiety. nih.gov

| Compound Class | Assay | Observed Activity |

|---|---|---|

| 3-(Pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcones | DPPH Radical Scavenging | Potent |

| 1,5-diarylpyrazoles | DPPH Radical Scavenging | Good |

| 3,5-diarylpyrazoline derivatives | DPPH, .OH, .O2− and NO anion assays | Excellent |

| Bipyrazoles | DPPH Assay | Good |

Other Reported Biological Activities of Related Pyrazole Carboxamides

Beyond their antibacterial and antioxidant properties, pyrazole carboxamides have been reported to exhibit a wide range of other biological activities. These include anticancer and anti-inflammatory effects. nih.govasianpubs.orgsciencescholar.us

Several studies have focused on the synthesis and evaluation of novel pyrazole-5-carboxamide derivatives for their anticancer activity. asianpubs.orgnih.govbohrium.com For instance, a series of these derivatives showed promising cytotoxicity profiles when tested against various cancer cell lines. asianpubs.orgbohrium.com In one study, compounds 8a, 8c, and 8e displayed strong inhibitory activity against the MGC-803 cell line, with compound 8e also showing potent telomerase inhibitory activity. nih.gov Another research effort found that certain pyrazole-5-carboxamide derivatives exhibited promising cytotoxicity when compared against the standard drug doxorubicin. asianpubs.orgbohrium.com

In the realm of anti-inflammatory research, pyrazole derivatives have also shown significant potential. nih.govsciencescholar.usresearchgate.netsciencescholar.us For example, the compound 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide demonstrated better anti-inflammatory activity when compared to the standard drug Diclofenac sodium. nih.gov

NPY5 Receptor Antagonism

The Neuropeptide Y5 (NPY5) receptor is a significant target in the development of therapies for obesity and related metabolic disorders. Research into pyrazole-based compounds has identified analogues with antagonistic activity at this receptor. While specific SAR studies on this compound are not extensively documented, related structures offer clues to the structural requirements for NPY5 antagonism.

For instance, studies on a series of pyrazole carboxamides have elucidated key SAR points. The core pyrazole scaffold is crucial, with substitutions at various positions significantly influencing binding affinity. One study noted that 5-Amino-1-(4-methylphenyl) pyrazole has been investigated as an NPY5 antagonist, highlighting the importance of the aminopyrazole moiety. researchgate.net Further research on related pyrazole carboxamides has shown that the nature of the substituent on the pyrazole nitrogen (N1) and the carboxamide nitrogen are critical for potency.

A systematic exploration of pyrazole carboxamide analogues revealed that lipophilic groups on the N1 position of the pyrazole ring and specific aromatic moieties on the carboxamide nitrogen are generally favored for high affinity. The 5-amino group is also considered a key interaction point with the receptor.

Table 1: SAR Insights for Pyrazole Carboxamide Analogues as NPY5 Receptor Antagonists

| Position of Modification | Structural Feature | Impact on Activity |

| Pyrazole N1 | Aromatic or bulky alkyl groups | Generally increases binding affinity |

| Pyrazole C5 | Amino group | Considered important for receptor interaction |

| Carboxamide N | Substituted aromatic rings | Influences potency and selectivity |

Corticotrophin-Releasing Factor-1 (CRF-1) Receptor Antagonism

For example, a series of 5-arylamino-1,2,4-triazin-6(1H)-ones were synthesized and evaluated as CRF-1 receptor antagonists, demonstrating that an amino-linked aromatic system can be a key pharmacophoric element. researchgate.net In other related heterocyclic systems, such as thiazolo[4,5-d]pyrimidines, specific substitutions have been shown to yield highly potent CRF-1 antagonists. mdpi.com These studies consistently highlight the importance of a central heterocyclic core, appropriate lipophilic substituents to engage with hydrophobic pockets of the receptor, and hydrogen bond donors and acceptors for specific interactions. While these compounds are not direct analogues, they suggest that the aminopyrazole carboxamide scaffold could be a viable starting point for designing CRF-1 antagonists.

Table 2: General SAR Findings for Heterocyclic CRF-1 Receptor Antagonists

| Structural Moiety | Key Substitutions | General Effect on CRF-1 Antagonism |

| Central Heterocyclic Core | Pyrazole, Triazine, Pyrimidine (B1678525) | Provides the basic scaffold for orienting substituents |

| Aromatic Substituents | Substituted phenyl or other aryl groups | Crucial for potency and interaction with hydrophobic pockets |

| Amino Linkers | Connecting the core to aromatic groups | Can influence binding affinity and selectivity |

GABA Inhibition

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and modulation of GABAergic signaling is a key mechanism for many anticonvulsant and anxiolytic drugs. This can be achieved through direct interaction with GABA receptors or by inhibiting the enzymes responsible for GABA metabolism or reuptake.

Currently, there is a lack of specific research directly linking this compound or its close analogues to the inhibition of GABAergic systems. While a wide array of compounds are known to modulate GABA, including various heterocyclic structures, the specific 5-aminopyrazole-4-carboxamide scaffold has not been prominently featured in the literature for this activity. Rational design approaches for GABA modulators have focused on analogues of GABA itself or compounds that interact with specific subunits of the GABA-A receptor. nih.gov Future research would be necessary to determine if this particular chemical class has any significant activity at GABA receptors or related targets.

Anticonvulsant Properties

The pyrazole nucleus is a well-established scaffold in the design of anticonvulsant agents. Various derivatives have shown efficacy in preclinical models of epilepsy, suggesting that this heterocyclic system can interact with key targets involved in seizure propagation.

Studies on different classes of pyrazole carboxamides have provided insights into their anticonvulsant potential. For example, a series of 3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide analogues were synthesized and showed significant activity in the 6 Hz psychomotor seizure test, a model for therapy-resistant partial seizures. nih.govresearchgate.net In this series, substitutions on both the indene (B144670) and the carboxamide portions of the molecule were found to be critical for activity. nih.govresearchgate.net

Another study on 3,5-diphenyl-2-pyrazoline-1-carboxamide derivatives demonstrated protection against maximal electroshock (MES)-induced seizures. semanticscholar.org The structure-activity relationship in this series indicated that the nature and position of substituents on the phenyl rings significantly influenced anticonvulsant potency. semanticscholar.org Specifically, electron-withdrawing groups on the phenyl ring at the 5-position of the pyrazoline were found to be beneficial for activity. semanticscholar.org A review of aminopyrazoles in medicinal chemistry also highlights that 4-aminopyrazoles have been explored for their anticonvulsant properties. mdpi.com

These findings suggest that the broader class of pyrazole carboxamides is a promising area for the discovery of new anticonvulsant drugs. The 5-amino group and the N-methyl carboxamide of the target compound represent specific substitutions that would require dedicated studies to determine their contribution to anticonvulsant activity.

Table 3: Anticonvulsant Activity of Representative Pyrazole Carboxamide Analogues

| Compound Class | Key Structural Features | Preclinical Model | Observed Activity |

| Indeno[1,2-c]pyrazole-2-carboxamides | Fused indene ring system | 6 Hz psychomotor seizure test | Significant protection at 100 mg/kg researchgate.net |

| 3,5-Diphenyl-2-pyrazoline-1-carboxamides | Phenyl substitutions on the pyrazoline ring | Maximal Electroshock (MES) seizure | Protective at 30-300 mg/kg semanticscholar.org |

| Pyrazole derivatives | Varied substitutions | Pentylenetetrazol (PTZ) induced seizures | Remarkable protective effect minia.edu.eg |

Future Research Directions and Translational Perspectives for 5 Amino N Methyl 1h Pyrazole 4 Carboxamide Research

Development of Novel and Efficient Synthetic Routes for Targeted Analogues

A primary focus for future research will be the development of more efficient and versatile synthetic methodologies to generate a diverse library of 5-Amino-N-methyl-1H-pyrazole-4-carboxamide analogues. While general methods for 5-aminopyrazole synthesis, such as the condensation of β-ketonitriles with hydrazines, are well-established, there is a need for novel routes that allow for precise, regioselective modifications. beilstein-journals.org

Future synthetic strategies could explore:

Flow Chemistry: Implementing continuous flow processes could enhance reaction efficiency, reduce waste, and allow for safer handling of hazardous reagents, facilitating large-scale production of key intermediates.

Catalytic Methods: Developing novel transition-metal-catalyzed cross-coupling reactions or C-H activation strategies would enable the direct and late-stage functionalization of the pyrazole (B372694) core, providing rapid access to a wide range of analogues.

Modular Synthesis: A modular or "building block" approach, where different fragments can be easily combined, would be highly beneficial. frontiersin.org This allows for the systematic modification of various parts of the molecule to explore the chemical space around the core scaffold thoroughly. For instance, a modular synthesis was devised for a 5-amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide scaffold, which permitted the generation of informative analogs for structure-activity relationship (SAR) studies. frontiersin.org